N,N'-bis(4-fluorophenyl)-6-(piperidin-1-yl)-1,3,5-triazine-2,4-diamine

Description

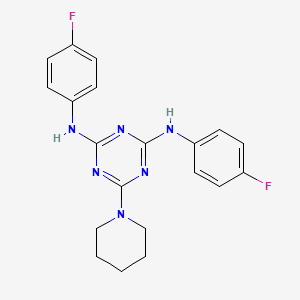

N,N'-bis(4-fluorophenyl)-6-(piperidin-1-yl)-1,3,5-triazine-2,4-diamine is a 1,3,5-triazine derivative featuring two 4-fluorophenyl groups at the 2- and 4-positions and a piperidin-1-yl group at the 6-position of the triazine core.

Properties

Molecular Formula |

C20H20F2N6 |

|---|---|

Molecular Weight |

382.4 g/mol |

IUPAC Name |

2-N,4-N-bis(4-fluorophenyl)-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C20H20F2N6/c21-14-4-8-16(9-5-14)23-18-25-19(24-17-10-6-15(22)7-11-17)27-20(26-18)28-12-2-1-3-13-28/h4-11H,1-3,12-13H2,(H2,23,24,25,26,27) |

InChI Key |

GNNYTWXCDKZPNS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC(=N2)NC3=CC=C(C=C3)F)NC4=CC=C(C=C4)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(4-fluorophenyl)-6-(piperidin-1-yl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 4-fluoroaniline with cyanuric chloride in the presence of a base, followed by the introduction of piperidine. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(4-fluorophenyl)-6-(piperidin-1-yl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the phenyl rings can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents such as sodium borohydride are commonly used.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

Substitution Reactions: Substituted derivatives with different functional groups replacing the fluorine atoms.

Oxidation and Reduction Reactions: Oxidized or reduced forms of the original compound with changes in the oxidation state of the nitrogen atoms.

Hydrolysis: Degradation products of the triazine ring, leading to the formation of amines and carboxylic acids.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N,N’-bis(4-fluorophenyl)-6-(piperidin-1-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar 1,3,5-Triazine-2,4-diamine Derivatives

The following table compares the target compound with structurally related triazine-diamines, focusing on substituents, physical properties, and applications:

Structural and Functional Insights

- Substituent Effects: Fluorine vs. Piperidin-1-yl vs. Alkylamino Groups: The piperidine ring at position 6 may confer conformational flexibility and basicity, contrasting with the rigid methylthio or methoxy groups in herbicides.

- Spectroscopic Data: Compounds like 7c show characteristic IR peaks for NH (3341 cm⁻¹) and C=N (1665 cm⁻¹), while ^1H NMR signals for piperidinyl protons (~1.5–3.8 ppm) are consistent across piperidine-containing triazines . Fluorine atoms in the target compound would likely cause distinct downfield shifts in NMR spectra compared to non-fluorinated analogs.

Biological Activity

N,N'-bis(4-fluorophenyl)-6-(piperidin-1-yl)-1,3,5-triazine-2,4-diamine (commonly referred to as Compound 1) is a synthetic compound belonging to the triazine family. Its structural characteristics suggest potential biological activities, particularly in the fields of oncology and enzymatic modulation. This article aims to provide a comprehensive overview of its biological activity based on various studies and findings.

Chemical Structure and Properties

Compound 1 is characterized by its unique triazine core, which is substituted with two 4-fluorophenyl groups and a piperidinyl moiety. The chemical formula can be denoted as CHFN, indicating a complex structure conducive to diverse interactions at the molecular level.

The biological activity of Compound 1 can be attributed to several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit various kinases involved in cell proliferation and survival pathways. This inhibition can lead to decreased tumor growth in certain cancer types.

- Cell Cycle Arrest : Studies indicate that treatment with Compound 1 results in cell cycle arrest in the G2/M phase, which is critical for preventing cancer cell division.

- Induction of Apoptosis : Compound 1 has demonstrated the ability to induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.

Antitumor Activity

Research has highlighted the antitumor potential of Compound 1. In vitro studies using various cancer cell lines have shown significant reductions in cell viability:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 25 | Cell cycle arrest and apoptosis |

| MCF-7 (Breast Cancer) | 15 | Inhibition of proliferation |

| HeLa (Cervical Cancer) | 20 | Induction of ROS production |

These findings suggest that Compound 1 may serve as a promising candidate for further development in cancer therapeutics.

Case Studies

- Study on Lung Cancer : In a recent study involving A549 cells, treatment with Compound 1 at concentrations ranging from 10 µM to 50 µM resulted in a dose-dependent decrease in cell viability, with an IC50 value established at approximately 25 µM. The study concluded that the compound's mechanism involved both apoptosis induction and cell cycle arrest .

- Breast Cancer Research : Another investigation focused on MCF-7 cells revealed that Compound 1 not only inhibited cell growth but also altered the expression levels of key proteins involved in apoptosis, such as Bcl-2 and Bax. This modulation indicated a shift towards pro-apoptotic signaling pathways .

- In Vivo Studies : Animal model studies have demonstrated that administration of Compound 1 led to significant tumor regression in xenograft models, supporting its potential efficacy as an anticancer agent. The observed tumor volume reduction was statistically significant compared to control groups .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the piperidinyl group or fluorophenyl substituents can significantly impact the biological activity of Compound 1. For instance:

- Substituting different alkyl groups on the piperidine ring enhances binding affinity to target enzymes.

- Variations in the position of fluorine atoms on the phenyl rings have been shown to affect both potency and selectivity towards specific kinase targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.